molecular formula C8H12N2O2S B3013388 Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate CAS No. 948224-87-1

Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate

Cat. No.: B3013388
CAS No.: 948224-87-1
M. Wt: 200.26
InChI Key: UQRGCVNVVKCPDM-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate is a thiazole derivative featuring a methylamino substituent at the 2-position of the thiazole ring and an ethyl acetate group at the 5-position. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and antihypertensive properties . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive thiazole derivatives, such as those used in antibiotics like cephalosporins .

Properties

IUPAC Name

ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-3-12-7(11)4-6-5-10-8(9-2)13-6/h5H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRGCVNVVKCPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=C(S1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate typically involves the condensation of ethyl 2-bromoacetate with 2-(methylamino)-1,3-thiazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Antimicrobial Activity

Research indicates that Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate exhibits strong antimicrobial properties. Its structural characteristics allow it to interact effectively with microbial targets, making it a candidate for developing new antimicrobial agents. Studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, highlighting the potential of this compound in treating infections caused by resistant microorganisms .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects. Thiazole derivatives have been linked to significant anticonvulsant activity, with some studies demonstrating that modifications in the thiazole structure can enhance efficacy against seizures. This compound may serve as a lead compound for developing new therapies for neurological disorders .

Cancer Research

This compound has shown promise in cancer research due to its ability to inhibit specific cellular pathways involved in tumor growth. Its mechanism of action includes targeting proteins like HSET (KIFC1), which are crucial for maintaining proper cell division in cancer cells. In vitro studies have indicated that this compound can induce multipolar spindle formation in centrosome-amplified cancer cells, leading to cell death .

Proteomics and Target Identification

The compound is utilized in proteomics research to identify and characterize protein interactions within biological systems. Its ability to form stable complexes with target proteins makes it valuable for developing probe molecules that can elucidate biological pathways and mechanisms .

Inflammatory Disease Treatment

This compound has been explored for its anti-inflammatory properties. Research suggests that thiazole-based compounds can inhibit cytokine production and modulate immune responses, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases .

Synthesis and Structural Variations

The synthesis of this compound can be achieved through various chemical methods, including alkylation reactions and one-pot multi-component reactions. The structural modifications of thiazole derivatives play a crucial role in enhancing their biological activities. For instance, substituents on the thiazole ring can significantly affect the potency and selectivity of these compounds against specific biological targets .

Several studies have documented the effectiveness of this compound:

  • A study demonstrated its ability to inhibit HSET activity in cancer cells, leading to increased multipolar mitosis and subsequent cell death .
  • Another investigation highlighted its antimicrobial efficacy against a spectrum of pathogens, suggesting its potential as a lead compound for new antibiotics .

These findings underscore the versatility of this compound across multiple research domains.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease processes. The thiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to its biological effects.

Comparison with Similar Compounds

Structural Analogues

Ethyl 2-(2-Methyl-1,3-thiazol-5-yl)acetate (CAS 60588-60-5)
  • Structure: Differs by having a methyl group instead of methylamino at the 2-position of the thiazole.
  • Molecular Formula: C₈H₁₁NO₂S (MW 185.24 g/mol) vs. inferred C₈H₁₂N₂O₂S for the target compound.
  • Properties: The methyl group reduces polarity compared to the methylamino group, likely decreasing water solubility.
  • Synthesis : Prepared via nucleophilic substitution or esterification reactions, similar to methods in for ethyl thiadiazole acetates .
Ethyl 2-(2-Amino-5-methylthiazol-4-yl)acetate
  • Structure: Features an amino group at the 2-position and a methyl group at the 5-position.
Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate
  • Structure: Incorporates a bulky tert-butoxycarbonyl (Boc)-protected amino group on a phenyl ring attached to the thiazole.

Functional Analogues

Triazamate (CAS 112143-82-5)
  • Structure : Ethyl ester with a triazole-thioacetate backbone.
  • Physical Properties : MW 314.4 g/mol, MP 52.1–53.3°C.
  • Application : Used as a pesticide, highlighting how thiazole/ester hybrids can be tailored for agrochemical vs. pharmaceutical uses .
Methyl 2-(2-Amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]-ethanoate
  • Structure: Contains an additional methoxyimino group, enhancing conjugation and rigidity.

Biological Activity

Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate is a compound featuring a thiazole moiety, which has been recognized for its diverse biological activities. The thiazole ring serves as an important pharmacophore in medicinal chemistry, contributing to the compound's potential therapeutic effects against various diseases.

Overview of Thiazole Compounds

Thiazoles and their derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The structural modifications on the thiazole ring significantly influence these activities, making it a versatile scaffold in drug design.

Biological Activities

  • Antimicrobial Activity :
    This compound has demonstrated notable antimicrobial properties. For instance, derivatives of thiazole have been reported to exhibit activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 3.92 to 4.23 mM .
  • Anticancer Activity :
    Research indicates that thiazole derivatives can inhibit cancer cell proliferation. For example, compounds with similar structural features to this compound have shown significant cytotoxic effects against various cancer cell lines such as HepG2 (liver carcinoma), HCT-116 (colon carcinoma), and MDA-MB-231 (breast carcinoma) with IC50 values often lower than those of standard chemotherapeutics like Doxorubicin .
  • Anti-inflammatory and Analgesic Effects :
    Some thiazole derivatives exhibit anti-inflammatory and analgesic properties comparable to established drugs such as indomethacin and aspirin. In vivo studies have shown that certain modifications on the thiazole ring enhance these effects, indicating a promising avenue for developing new anti-inflammatory agents .
  • Anticonvulsant Activity :
    Compounds related to thiazoles have also been evaluated for anticonvulsant effects. Studies have indicated that specific thiazole derivatives can provide significant protection in seizure models, outperforming traditional medications like ethosuximide .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components:

  • Substituents on the Thiazole Ring : The presence of electron-withdrawing or electron-donating groups can enhance or diminish biological activity. For example, halogen substitutions at specific positions have been shown to improve antimicrobial and anticancer activities .
  • Alkyl Chain Length : Variations in the alkyl chain connecting to the thiazole can significantly affect potency; shorter or longer chains may lead to reduced efficacy .

Case Studies

Several studies highlight the efficacy of thiazole derivatives:

  • A study showed that a series of ethyl thiazole derivatives exhibited potent cytotoxicity against multiple cancer cell lines with IC50 values indicating strong potential as anticancer agents .
  • Another investigation into anti-inflammatory activities revealed that specific ethyl thiazole derivatives demonstrated comparable efficacy to traditional anti-inflammatory drugs in animal models .

Q & A

Q. What synthetic methodologies are commonly employed for preparing Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate?

The synthesis typically involves cyclocondensation reactions between thiourea derivatives and α-halo carbonyl intermediates. For example, the thiazole ring can be formed via Hantzsch thiazole synthesis, where a β-keto ester reacts with a thiourea derivative in the presence of a halogenating agent. Post-synthetic modifications, such as alkylation or amidation, are used to introduce the methylamino group at the 2-position of the thiazole ring. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like over-alkylation or ring-opening .

Q. How is the purity and structural identity of this compound validated in academic research?

Characterization relies on a combination of spectroscopic and chromatographic techniques:

  • NMR spectroscopy : 1H^1H and 13C^13C NMR confirm the presence of the methylamino group (δ ~2.8–3.2 ppm for CH3_3N) and the ethyl ester moiety (δ ~1.2–1.4 ppm for CH3_3, δ ~4.1–4.3 ppm for OCH2_2) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+ at m/z 185.243 for C8_8H_{11NO2_2S) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using a C18 column and acetonitrile/water gradients .

Q. What are the critical crystallographic parameters for this compound?

Single-crystal X-ray diffraction reveals a triclinic crystal system (space group P1) with unit cell parameters a = 8.5066 Å, b = 9.1114 Å, c = 10.9071 Å, and angles α = 100.488°, β = 98.416°, γ = 101.281°. The thiazole ring adopts a planar conformation, stabilized by intramolecular hydrogen bonding between the methylamino group and the ester carbonyl oxygen (N–H···O, ~2.1 Å) .

Advanced Research Questions

Q. How do substituent variations on the thiazole ring impact biological activity in related compounds?

Structure-activity relationship (SAR) studies on analogous thiazole derivatives show that:

  • Electron-withdrawing groups (e.g., Cl at the 2-position) enhance binding to insect nicotinic acetylcholine receptors (nAChRs), as seen in neonicotinoid analogs .
  • Methylamino substitution at the 2-position improves metabolic stability compared to unsubstituted or bulkier alkylamino groups, likely due to reduced steric hindrance and optimized lipophilicity (logP ~1.5) .
  • Ethyl ester groups are preferred over methyl esters for in vivo bioavailability, as they balance solubility and membrane permeability .

Q. What analytical challenges arise in quantifying degradation products of this compound under hydrolytic conditions?

Hydrolysis of the ester group generates 2-[2-(methylamino)-1,3-thiazol-5-yl]acetic acid, which requires:

  • pH-controlled stability studies : Degradation is accelerated under alkaline conditions (pH > 9), monitored via LC-MS/MS to track ester cleavage.
  • Derivatization strategies : Methylation of the carboxylic acid product with diazomethane improves detection sensitivity in GC-MS . Contradictory data on hydrolysis rates in aqueous buffers (e.g., PBS vs. Tris-HCl) highlight the need for matrix-specific validation .

Q. How can computational modeling predict the binding affinity of this compound to target proteins?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are used to assess interactions with enzymes like acetylcholinesterase or cytochrome P450 isoforms. Key steps include:

  • Protein preparation : Retrieve the target structure from the PDB (e.g., 4EY7 for nAChR), remove water molecules, and assign charges.
  • Ligand parameterization : Optimize the compound’s geometry using DFT (B3LYP/6-31G* basis set) to generate partial atomic charges.
  • Pose scoring : Analyze hydrogen bonds (e.g., between the thiazole nitrogen and Tyr164) and hydrophobic contacts (e.g., with Phe330) to rank binding poses .

Q. What strategies mitigate racemization during synthetic steps involving chiral intermediates?

Racemization at the α-carbon of the acetate moiety can occur under basic conditions. Mitigation approaches include:

  • Low-temperature reactions : Conduct alkylation or esterification below 0°C to minimize base-catalyzed enantiomerization.
  • Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to stabilize the stereocenter during thiazole ring formation .
  • Enzymatic resolution : Lipase-catalyzed hydrolysis (e.g., Candida antarctica Lipase B) selectively cleaves one enantiomer of the ester .

Methodological Notes

  • Contradictions in evidence : CAS registry discrepancies (e.g., 60588-60-5 vs. 62557-43-1) suggest possible isomerism or substitution pattern variations. Confirm structural identity via X-ray crystallography .

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